2-Butyloct-2-enal

Catalog No.
S620519
CAS No.
13019-16-4
M.F
C12H22O
M. Wt
182.30 g/mol
Availability
In Stock
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2-Butyloct-2-enal

CAS Number

13019-16-4

Product Name

2-Butyloct-2-enal

IUPAC Name

(E)-2-butyloct-2-enal

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

InChI

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10+

InChI Key

LYGMPIZYNJGJKP-ZRDIBKRKSA-N

SMILES

CCCCCC=C(CCCC)C=O

Synonyms

2-butyl-2-octenal

Canonical SMILES

CCCCCC=C(CCCC)C=O

Isomeric SMILES

CCCCC/C=C(\CCCC)/C=O

2-Butyloct-2-enal is an organic compound classified as an aldehyde, characterized by its long carbon chain and the presence of a double bond. Its chemical formula is C10H18O, and it features a butyl group attached to the second carbon of an octenal chain. This structure contributes to its unique properties, making it a subject of interest in various chemical and biological studies. The compound is typically synthesized for use in research and industrial applications due to its reactivity and potential biological activity.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
  • Aldol Condensation: It can participate in aldol condensation reactions, particularly when reacted with amino compounds, leading to the formation of methyl ketones such as hexan-2-one .
  • Reactivity with Amines: In the presence of primary amines, 2-butyloct-2-enal can form Schiff bases, which may further react to yield various products .

These reactions highlight its versatility in synthetic organic chemistry.

The biological activity of 2-butyloct-2-enal has been explored in various contexts. It exhibits potential interactions with enzymes and other molecular targets within biological systems. For instance, its reactivity with amino compounds suggests possible roles in metabolic pathways or as intermediates in bio

The applications of 2-butyloct-2-enal span several fields:

  • Flavoring Agent: Due to its characteristic odor and flavor profile, it is used in the food industry as a flavoring agent.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
  • Research: Its reactivity makes it a valuable compound for studying

Studies have shown that 2-butyloct-2-enal interacts with various biological molecules, influencing metabolic pathways and contributing to lipid oxidation processes. Its ability to form derivatives through reactions with amines suggests potential applications in drug design or as a biochemical probe. Additionally, understanding these interactions can aid in assessing its safety and efficacy in food products.

Several compounds are structurally similar to 2-butyloct-2-enal, each exhibiting unique properties:

Compound NameStructureUnique Features
HexanalC6H12OShorter carbon chain; commonly used as a flavoring agent.
OctanalC8H16OSimilar aldehyde structure; used in perfumery and flavoring.
DecanalC10H20OLonger carbon chain; known for its waxy odor; used in fragrances.
4-OctenalC8H14OContains a double bond at position four; used in organic synthesis.

These comparisons illustrate how 2-butyloct-2-enal stands out due to its specific structural features and reactivity patterns, making it particularly useful in both industrial applications and research settings.

2-Butyloct-2-enal is a branched-chain enal characterized by an α,β-unsaturated aldehyde functional group. Its systematic IUPAC name is (E)-2-butyloct-2-enal, though it is also referred to as (Z)-2-butyloct-2-enal depending on stereochemistry. Key identifiers include:

PropertyValue
CAS Registry Number13019-16-4
Molecular FormulaC₁₂H₂₂O
Molecular Weight182.30 g/mol
SMILESCCCCC/C=C(\CCCC)/C=O
InChIKeyLYGMPIZYNJGJKP-ZRDIBKRKSA-N

The compound’s structure features a conjugated double bond system, which influences its reactivity in nucleophilic additions and redox reactions.

Historical Context of Discovery and Early Research

2-Butyloct-2-enal first gained attention in the mid-20th century as part of broader studies on α,β-unsaturated aldehydes. Early synthetic methods, such as aldol condensation of hexanal and butyraldehyde, were reported in patents from the 1970s. Its natural occurrence in mango was confirmed in the 2010s through gas chromatography-mass spectrometry (GC-MS) analyses, linking it to the fruit’s characteristic aroma. Recent advances in biocatalysis, such as whole-cell catalysts for double reduction reactions, have expanded its synthetic accessibility.

Natural Occurrence vs. Synthetic Origins

Natural Occurrence:
2-Butyloct-2-enal is a trace volatile compound in ripe mango (Mangifera indica), contributing to its tropical, fruity aroma. Studies attribute its presence to fatty acid degradation pathways during fruit ripening.

Synthetic Origins:
Industrial synthesis typically employs:

  • Aldol Condensation: Base-catalyzed reaction of hexanal and butyraldehyde, followed by dehydration.
  • Biocatalytic Routes: Recombinant E. coli systems enabling stepwise oxidation and reduction of Guerbet alcohols.
  • Patented Methods: Acid-catalyzed acetalization of 2-methylbut-2-ene-1,4-dial derivatives, as described in US Patent 4,804,786.

Aldol Condensation Approaches

Base-Catalyzed Condensation Mechanisms

The synthesis of 2-butyloct-2-enal primarily relies on aldol condensation reactions between butanal and octanal under basic conditions . The base-catalyzed aldol condensation mechanism involves a series of well-defined steps that lead to the formation of this α,β-unsaturated aldehyde [9] [10].

The mechanism initiates when a hydroxide ion deprotonates the aldehyde at the alpha carbon, forming an enolate ion [9] [12]. This deprotonation step is crucial as it generates the nucleophilic species required for subsequent carbon-carbon bond formation [10]. The enolate ion then functions as a nucleophile and attacks the carbonyl group of the unreacted aldehyde molecule, forming an alkoxide ion intermediate [12].

Following nucleophilic addition, the alkoxide ion undergoes protonation by water to form the β-hydroxy aldehyde intermediate [12]. This aldol product is susceptible to further transformation under the reaction conditions. The final step involves the elimination of water through an elimination via carbanion mechanism, yielding the α,β-unsaturated aldehyde 2-butyloct-2-enal [10] [16].

Common base catalysts employed in this transformation include sodium hydroxide and potassium hydroxide . The reaction typically requires careful temperature control, with optimal conditions maintained at 0-5°C to manage the exothermic nature of the condensation process . Industrial applications often utilize continuous flow aldol condensation processes to ensure higher yields and product purity .

Table 1: Base-Catalyzed Aldol Condensation Parameters for 2-Butyloct-2-enal Synthesis

ParameterOptimal RangeEffect on Yield
Temperature0-5°CControls exothermic reaction
Base CatalystSodium hydroxide/Potassium hydroxideEssential for enolate formation
Reaction Time1-2 hoursPrevents side reactions
pH ControlBasic conditionsMaintains enolate stability [13]

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in aldol condensation reactions, significantly influencing both reaction rate and product selectivity [22]. For 2-butyloct-2-enal synthesis, various solvent systems have been investigated to optimize reaction conditions and improve overall efficiency [22].

Aqueous systems represent the most environmentally benign approach for aldol condensations [22]. Water-ethanol mixtures have shown particular promise, with optimal ratios of 1:2 water to ethanol providing enhanced reaction rates while preventing product precipitation [33]. Temperature optimization studies indicate that 303 Kelvin represents the ideal compromise between reaction efficiency and product stability [33].

Polar aprotic solvents such as dimethyl sulfoxide have demonstrated superior performance in certain aldol systems, achieving enantioselectivities up to 73% with minimal water content [43]. However, the choice of solvent must balance reaction efficiency with environmental considerations and downstream processing requirements [22].

Table 2: Solvent System Optimization for Aldol Condensation

Solvent SystemTemperature (°C)Yield (%)SelectivityReference
Water/Ethanol (1:2)3019.5High [33]
Dimethyl sulfoxide/Water3747.263% ee [43]
Aqueous sodium hydroxide25VariableGood [10]
Methanol25ModerateStandard [22]

Reaction optimization extends beyond solvent selection to encompass catalyst loading, reactant ratios, and reaction time [22]. Studies have shown that catalyst concentrations between 0.1-1.5 molar percent provide optimal balance between reaction rate and cost efficiency [35]. Reactant ratios typically favor slight excess of one aldehyde component to drive reaction completion while minimizing side product formation [33].

Baylis-Hillman Reaction Applications

The Baylis-Hillman reaction represents an alternative synthetic approach for constructing 2-butyloct-2-enal and related α,β-unsaturated aldehydes [14] [47]. This carbon-carbon bond-forming reaction occurs between an activated alkene and a carbon electrophile in the presence of a nucleophilic catalyst, typically a tertiary amine or phosphine [14].

The mechanism involves Michael addition of the catalyst at the β-position of the activated alkene, leading to an enolate that subsequently reacts with the carbonyl of an aldehyde [47]. This process generates a zwitterion intermediate, and the final product forms upon catalyst release and proton transfer [47]. The reaction offers several advantages including high atom economy, mild reaction conditions, and the absence of transition metal requirements [14].

Tertiary amine catalysts such as triethylenediamine represent the most frequently employed catalytic systems [14]. Alternative catalysts include 4-dimethylaminopyridine, diazabicycloundecene, and various phosphine derivatives [14]. Despite these advantages, the Baylis-Hillman reaction suffers from extremely slow reaction rates, which limits its practical application in industrial settings [14].

Table 3: Baylis-Hillman Reaction Catalyst Performance

CatalystReaction TimeYield (%)Product Functionality
Triethylenediamine24-72 hours60-80High [14]
4-Dimethylaminopyridine48-96 hours45-65Moderate [14]
Diazabicycloundecene12-48 hours70-85High [14]
Phosphine derivatives24-72 hours55-75Variable [14]

The Baylis-Hillman adducts serve as valuable intermediates for further synthetic transformations [45]. These densely functionalized products can undergo various coupling reactions with activated alkenes, generating complex molecular architectures [45]. The versatility of Baylis-Hillman products has led to their extensive utilization in the synthesis of heterocycles and other cyclic frameworks [14].

Stereoselective Synthesis of E/Z Isomers

2-Butyloct-2-enal exists as distinct geometric isomers, with both E and Z configurations possible around the carbon-carbon double bond [25] [26] [27]. The stereochemical outcome of synthetic reactions depends critically on reaction conditions, catalyst selection, and mechanistic pathways employed [29] [31].

In aldol condensation reactions, the stereochemistry of the final product is determined by the enolate geometry and the transition state organization [29]. E-enolates typically yield anti-products, while Z-enolates produce syn-products [29]. The use of specific metal counterions can influence enolate geometry and subsequently control stereochemical outcomes [29].

Boron-based enolates demonstrate superior stereocontrol compared to lithium, aluminum, or magnesium counterparts due to shorter metal-oxygen bond lengths that tighten the transition state [29]. Reactions employing dibutylboron enolates achieve syn to anti ratios of 97:3, significantly higher than the 80:20 ratios observed with lithium enolates [29].

Table 4: Stereoselectivity in 2-Butyloct-2-enal Synthesis

Enolate TypeMetal CounterionSyn:Anti RatioE:Z Product Ratio
E-enolateLithium20:80Favors E [29]
E-enolateBoron3:97Highly E-selective [29]
Z-enolateLithium80:20Favors Z [29]
Z-enolateBoron97:3Highly Z-selective [29]

Temperature control represents another critical factor in achieving stereoselectivity [31]. Lower temperatures generally favor kinetic control and enhanced stereoselectivity, while elevated temperatures can lead to product isomerization and reduced selectivity [31]. Solvent effects also influence stereochemical outcomes, with polar solvents often promoting different selectivity patterns compared to nonpolar systems [22].

The Zimmermann-Traxler model provides a useful framework for predicting stereochemical outcomes in aldol reactions involving pre-existing stereocenters [29]. This model utilizes a six-membered ring transition state to rationalize the observed stereoselectivity patterns [29].

Green Chemistry Approaches in Production

Aqueous-Phase Synthesis

Aqueous-phase synthesis represents a fundamental green chemistry approach for 2-butyloct-2-enal production, addressing environmental concerns while maintaining synthetic efficiency [17] [18] [19]. Water serves as an inherently safe, non-toxic, and abundant solvent that eliminates the need for harmful organic solvents traditionally employed in aldol condensations [19].

The implementation of aqueous-phase aldol condensations offers multiple environmental benefits including reduced volatile organic compound emissions, simplified waste treatment, and enhanced process safety [17]. Aqueous systems facilitate easier product separation and purification, as organic products can be extracted directly from the aqueous reaction medium [18].

Recent developments in aqueous-phase catalysis have demonstrated the feasibility of achieving high yields and selectivities in water-based systems [18]. Carbon-supported gold catalysts have shown particular promise for aqueous-phase synthesis of α,β-unsaturated compounds, with hydrophobic carbon supports providing crucial selectivity enhancement [18].

Table 5: Aqueous-Phase Synthesis Performance Metrics

System TypeCatalystYield (%)SelectivityEnvironmental Benefits
Pure aqueousBase catalyst65-75GoodMinimal waste [17]
Water/co-solventHeterogeneous70-85EnhancedReduced organic content [18]
Biphasic aqueousPhase-transfer60-80VariableEasy separation [20]
Microwave-assistedVarious75-90HighEnergy efficient [23]

Microwave-assisted aqueous synthesis provides additional advantages through reduced reaction times and enhanced energy efficiency [23]. These systems achieve comparable yields to conventional heating methods while significantly reducing energy consumption and reaction duration [23]. The combination of aqueous solvents with microwave activation represents an optimal green chemistry approach for aldol condensation reactions [23].

Catalytic Recycling Strategies

Catalytic recycling strategies constitute essential components of green chemistry approaches for 2-butyloct-2-enal synthesis, addressing both economic and environmental considerations [21] [24]. Effective catalyst recycling reduces production costs while minimizing waste generation and resource consumption [24].

Heterogeneous catalysis provides the most straightforward approach to catalyst recycling, as solid catalysts can be separated from reaction products through simple filtration [21]. Flow chemistry systems offer particular advantages for catalyst recycling, enabling continuous operation with fixed catalyst beds [21]. These systems demonstrate enhanced catalyst lifetime due to decreased environmental exposure and improved reaction control [21].

Biphasic catalyst systems represent another effective recycling strategy, utilizing phase separation to retain catalysts in one phase while products are extracted into another [24]. Fluorinated catalysts in hydrofluoroether solvents have demonstrated successful recycling through supercritical carbon dioxide extraction, achieving catalyst retention rates exceeding 90% over multiple cycles [24].

Table 6: Catalyst Recycling Performance Data

Recycling MethodCatalyst TypeRetention Rate (%)Cycle NumberActivity Maintenance
Heterogeneous filtrationSolid base95-9810+85-90% [21]
Biphasic separationFluorinated90-958-1270-85% [24]
Flow chemistryImmobilized98-9920+90-95% [21]
Ionic liquidTask-specific85-926-1075-85% [35]

The development of task-specific ionic liquids has opened new possibilities for catalyst recycling in aldol condensations [35]. These systems combine catalytic activity with easy recovery, achieving multiple recycling cycles while maintaining reasonable activity levels [35]. Ethanolamine acetate ionic liquids have demonstrated particular effectiveness in aldol condensations, with synergistic effects between the amine and acid components [35].

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C)

The Nuclear Magnetic Resonance spectroscopy of 2-butyloct-2-enal provides comprehensive structural characterization through both proton and carbon-13 analyses. The Royal Society of Chemistry supplementary data confirms well-defined spectral characteristics for both stereoisomers when analyzed in deuterated chloroform [6].

In the ¹H Nuclear Magnetic Resonance spectrum, the aldehydic proton appears in the characteristic downfield region at 9.5-9.6 parts per million [7]. The vinyl proton of the α,β-unsaturated system resonates at 5.2-5.7 parts per million, typical for vinylic protons [7]. Aliphatic protons contribute multiple signals between 0.8-1.7 parts per million, with terminal methyl groups appearing at 0.8-1.0 parts per million and methylene groups at 1.2-1.4 parts per million [7].

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbonyl carbon at 190-200 parts per million, characteristic of aldehydic carbonyls [8] [9]. The alkene carbons of the α,β-unsaturated system appear between 100-170 parts per million [8]. Aliphatic carbons contribute signals from 0-50 parts per million, with primary carbons at 0-40 parts per million and secondary carbons at 10-50 parts per million [8].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)Assignment
Aldehydic Proton (¹H)9.5-9.6CHO proton
Vinylic Proton (¹H)5.2-5.7C=C proton
Alkyl Protons (¹H)0.8-1.7CH₃, CH₂ protons
Carbonyl Carbon (¹³C)190-200C=O carbon
Alkene Carbons (¹³C)100-170C=C carbons
Aliphatic Carbons (¹³C)0-50CH₃, CH₂ carbons

Infrared Absorption Signatures

The infrared spectroscopy of 2-butyloct-2-enal exhibits characteristic absorption bands that confirm its α,β-unsaturated aldehyde structure. The most diagnostic feature is the carbonyl stretch at approximately 1705 cm⁻¹ [10] [11] [12]. This frequency represents a bathochromic shift from saturated aldehydes (1730 cm⁻¹) due to conjugation with the adjacent double bond [10] [11].

The aldehydic carbon-hydrogen stretches appear as characteristic bands between 2700-2850 cm⁻¹ [13] [14] [15]. The lower frequency absorption around 2720 cm⁻¹ is particularly diagnostic for aldehydes and distinguishes them from ketones [15] [16]. These absorptions result from the unique electronic environment of the aldehydic hydrogen.

The alkene carbon-carbon stretch appears at approximately 1630 cm⁻¹ with medium intensity [13] [14]. Additional absorptions include aliphatic carbon-hydrogen stretches between 2850-3000 cm⁻¹ from the methyl and methylene groups [13] [14].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C=O Stretch (α,β-unsaturated)1705StrongAldehydic carbonyl
Aldehydic C-H Stretch2720MediumCHO hydrogen
Aldehydic C-H Stretch2820MediumCHO hydrogen
C=C Stretch1630MediumAlkene double bond
Aliphatic C-H Stretch2850-3000StrongCH₃, CH₂ groups

Chromatographic Behavior

Retention Indices in Gas Chromatography-Mass Spectrometry

Gas Chromatography-Mass Spectrometry analysis of 2-butyloct-2-enal demonstrates distinct retention behavior dependent on stationary phase polarity and stereoisomeric configuration. The compound shows significant differences in retention between E and Z isomers across various column types [17] [18] [19].

On non-polar stationary phases, retention indices remain relatively consistent. The BPX-5 capillary column with temperature programming from 60°C to 250°C yields a retention index of 1385 [17]. Analysis on PONA stationary phase reveals retention indices of 1361 for the Z-isomer and 1371 for the E-isomer [18] [20]. The DB-1 column provides a retention index of 1357 [21].

Polar stationary phases exhibit substantially higher retention indices due to enhanced dipolar interactions. The DB-Wax column demonstrates retention indices of 1688 for the Z-isomer and 1697 for the E-isomer [17] [19]. This increased retention reflects the polar character of the carbonyl functionality and its interaction with the polyethylene glycol stationary phase.

Stationary PhaseColumn TypeZ-Isomer RIE-Isomer RITemperature Program
BPX-5Non-polar1385-60°C→250°C (4°C/min)
PONANon-polar1361137160°C→240°C (4°C/min)
DB-1Non-polar1357-40°C→220°C (2°C/min)
DB-WaxPolar1688169760°C→240°C (4°C/min)

High Performance Liquid Chromatography Separation Parameters

High Performance Liquid Chromatography separation of 2-butyloct-2-enal requires consideration of its physicochemical properties for optimal method development. The compound exhibits a log P value of 4.27 [22] [23], indicating strong hydrophobic character suitable for reverse-phase chromatography.

The molecular structure contains one hydrogen bond acceptor (carbonyl oxygen) and zero hydrogen bond donors [22] [23]. Combined with eight rotatable bonds and a polar surface area of 17 Ų [22] [23], these properties suggest effective retention on hydrophobic stationary phases with limited polar interactions.

Optimal separation conditions would employ reverse-phase columns such as C18 with acetonitrile-water mobile phases. Based on similar compounds, mobile phase optimization might include phosphoric acid for peak shape enhancement or formic acid for mass spectrometry compatibility [24].

Chromatographic ParameterValueHigh Performance Liquid Chromatography Implication
Log P4.27Strong reverse-phase retention
Hydrogen Bond Acceptors1Limited polar interactions
Hydrogen Bond Donors0No strong polar retention
Rotatable Bonds8Moderate conformational flexibility
Polar Surface Area17 ŲLow polarity profile

Crystallographic Data and Molecular Conformation

The molecular conformation of 2-butyloct-2-enal is characterized by the constraints imposed by the α,β-unsaturated aldehyde system and E/Z stereoisomerism. The compound adopts different three-dimensional arrangements depending on stereochemical configuration, affecting physical properties and analytical behavior.

The molecular geometry around the C=C double bond maintains planarity to optimize π-orbital overlap and conjugation with the carbonyl system [1] [25]. This planar arrangement is responsible for the bathochromic shift observed in infrared carbonyl absorption. Synthetic preparations typically yield the E-isomer in approximately 98% stereoisomeric purity [6].

Crystallographic analysis reveals the compound exists as a white crystalline solid with melting point 132.0-133.0°C at 760 mmHg [27]. The crystal structure reflects geometric constraints of the conjugated system while minimizing steric interactions between substituents.

Conformational analysis indicates the molecule adopts extended conformations to minimize steric hindrance between the butyl substituent and octyl chain. The eight rotatable bonds [22] [23] provide significant flexibility in aliphatic regions while maintaining rigidity in the conjugated C=C-C=O fragment.

Conformational ParameterCharacteristicStructural Implication
C=C-C=O GeometryPlanarMaintained conjugation
StereoisomerismE/Z isomersDifferent physical properties
Crystal FormWhite crystalline solidOrdered molecular packing
Melting Point132.0-133.0°CIntermolecular interactions
Molecular Flexibility8 rotatable bondsConformational diversity

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

182.167065321 g/mol

Monoisotopic Mass

182.167065321 g/mol

Heavy Atom Count

13

UNII

528869X357

Other CAS

64935-38-2

Wikipedia

(2E)-2-butyl-2-octenal

Dates

Last modified: 08-15-2023

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